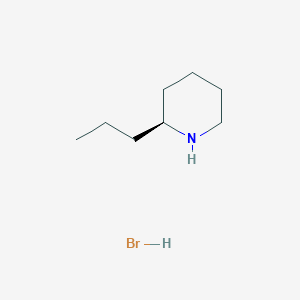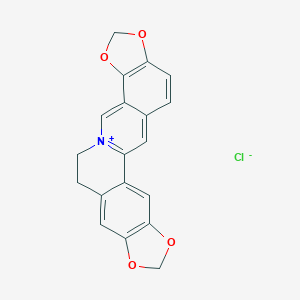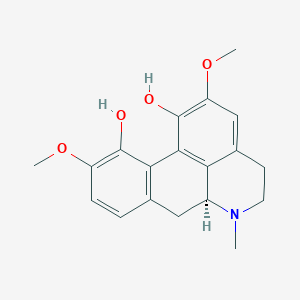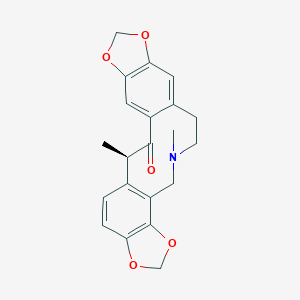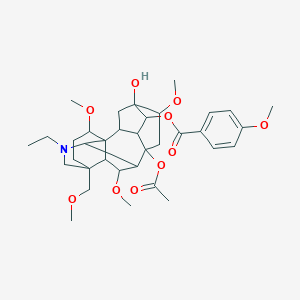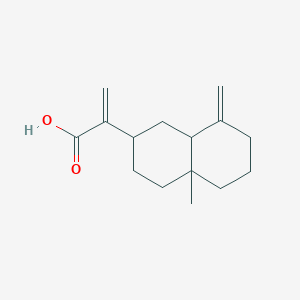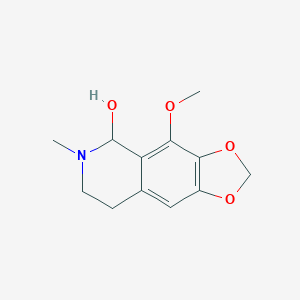
Cycloarténol
Vue d'ensemble
Description
Le cycloarténol est un triterpénoïde pentacyclique qui joue un rôle crucial dans la biosynthèse des stérols végétaux. Il est le point de départ de la synthèse de presque tous les stéroïdes végétaux, ce qui le distingue chimiquement des stéroïdes des champignons et des animaux, qui sont produits à partir du lanostérol . Le this compound est synthétisé à partir du 2,3-oxydosqualène par l’enzyme this compound synthase .
Applications De Recherche Scientifique
Cycloartenol has a wide range of scientific research applications:
Mécanisme D'action
Le cycloarténol exerce ses effets par son rôle de précurseur dans la biosynthèse des stérols. L’enzyme this compound synthase catalyse la conversion du 2,3-oxydosqualène en this compound, qui est ensuite transformé en divers stérols et triterpénoïdes . Ces stérols sont essentiels pour maintenir l’intégrité et la fonction des membranes cellulaires, ainsi que pour servir de précurseurs aux molécules de signalisation et aux hormones .
Analyse Biochimique
Biochemical Properties
Cycloartenol is an important intermediate in the biosynthesis of sterols in plants. It is synthesized from 2,3-oxidosqualene by the enzyme cycloartenol synthase (CAS1, EC 5.4.99.8) . This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, which is then further processed to produce various sterols. Cycloartenol interacts with several enzymes and proteins involved in sterol biosynthesis, including sterol-C24-methyltransferase type 1 (SMT1) and sterol side chain reductase 2 (SSR2) . These interactions are essential for the conversion of cycloartenol into other sterols, such as campesterol, sitosterol, and stigmasterol.
Cellular Effects
Cycloartenol has significant effects on various types of cells and cellular processes. In plants, it is involved in the maintenance of membrane structures and the regulation of cell growth and development . Cycloartenol influences cell signaling pathways, gene expression, and cellular metabolism by serving as a precursor for the synthesis of sterols, which are vital components of cell membranes and signaling molecules. For example, in tobacco BY-2 cells, inhibition of cycloartenol synthase leads to changes in sterol composition and affects the expression of genes involved in sterol biosynthesis .
Molecular Mechanism
The molecular mechanism of cycloartenol involves its conversion from 2,3-oxidosqualene by cycloartenol synthase . This enzyme catalyzes the cyclization reaction, resulting in the formation of cycloartenol. Cycloartenol then undergoes further modifications by enzymes such as SMT1 and SSR2 to produce various sterols. These sterols play crucial roles in maintaining membrane fluidity, regulating enzyme activities, and serving as precursors for signaling molecules . Cycloartenol’s interactions with these enzymes and its role in sterol biosynthesis highlight its importance in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cycloartenol can change over time due to its stability and degradation. Studies have shown that cycloartenol is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies in tobacco plants have demonstrated that overexpression of enzymes involved in cycloartenol biosynthesis can lead to changes in sterol composition and increased sterol levels . These findings suggest that cycloartenol’s effects on cellular function can vary depending on its stability and the duration of exposure.
Dosage Effects in Animal Models
The effects of cycloartenol in animal models have been studied to understand its potential therapeutic applications. Different dosages of cycloartenol can lead to varying effects on cellular function and metabolism. For example, studies have shown that cycloartenol exhibits anti-proliferative effects on glioma U87 cells in a concentration-dependent manner . Higher doses of cycloartenol can inhibit cell migration and proliferation, while lower doses may have minimal effects. These findings highlight the importance of dosage in determining the biological effects of cycloartenol.
Metabolic Pathways
Cycloartenol is involved in several metabolic pathways, primarily related to sterol biosynthesis. It serves as a precursor for the synthesis of various sterols, including campesterol, sitosterol, and stigmasterol . The conversion of cycloartenol to these sterols involves multiple enzymatic steps, including methylation, demethylation, and reduction reactions. Enzymes such as SMT1 and SSR2 play key roles in these pathways by catalyzing specific modifications of cycloartenol . These metabolic pathways are essential for maintaining cellular homeostasis and regulating various physiological processes.
Transport and Distribution
Cycloartenol is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, cycloartenol is synthesized in the endoplasmic reticulum and transported to other cellular compartments where it undergoes further modifications . The distribution of cycloartenol within cells is crucial for its role in sterol biosynthesis and its interactions with other biomolecules. Studies have shown that cycloartenol can accumulate in lipid particles and microsomes, indicating its association with membrane structures .
Subcellular Localization
The subcellular localization of cycloartenol is primarily in the endoplasmic reticulum, where it is synthesized by cycloartenol synthase . Cycloartenol can also be found in lipid particles and microsomes, where it interacts with enzymes involved in sterol biosynthesis. The localization of cycloartenol within specific cellular compartments is essential for its function and activity. Targeting signals and post-translational modifications may play a role in directing cycloartenol to specific organelles and compartments within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le cycloarténol peut être synthétisé par cyclisation du 2,3-oxydosqualène, catalysée par la this compound synthase . Cette réaction enzymatique implique la conversion du 2,3-oxydosqualène en this compound par une série d’étapes de protonation, de réarrangement et de déprotonation .
Méthodes de production industrielle : Dans les milieux industriels, le this compound peut être produit en utilisant des micro-organismes génétiquement modifiés. Par exemple, Escherichia coli peut être modifiée génétiquement pour exprimer les gènes de la voie de biosynthèse d’Arabidopsis thaliana, y compris la squalène synthase, la squalène époxydase et la this compound synthase . Cette méthode permet une production efficace du this compound dans un environnement contrôlé.
Analyse Des Réactions Chimiques
Types de réactions : Le cycloarténol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour la conversion du this compound en d’autres stérols et triterpénoïdes.
Réactifs et conditions courantes :
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers phytostérols et triterpénoïdes, qui sont des composants essentiels des membranes cellulaires végétales et possèdent des activités biologiques significatives .
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Le cycloarténol est unique parmi les précurseurs des stérols en raison de sa structure pentacyclique. Des composés similaires comprennent :
La structure unique du this compound et son rôle dans la biosynthèse des stérols végétaux en font un composé précieux pour la recherche scientifique et les applications industrielles.
Propriétés
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQRKEUAIJMULO-YBXTVTTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894760 | |
| Record name | Cycloartenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cycloartenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
469-38-5 | |
| Record name | Cycloartenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloartenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloartenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOARTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU32VE82N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cycloartenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99 °C | |
| Record name | Cycloartenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


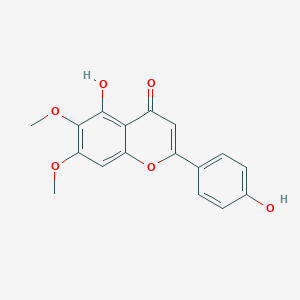
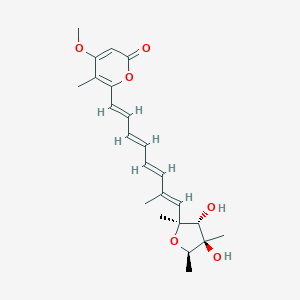
![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)

